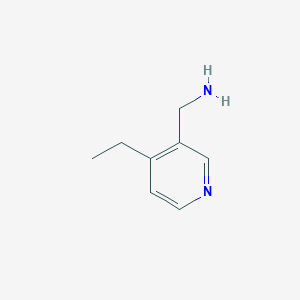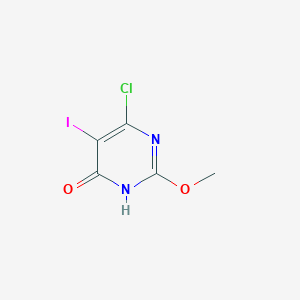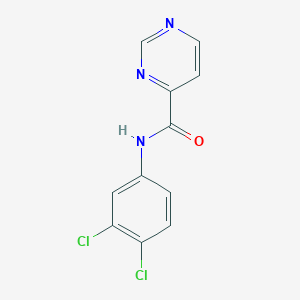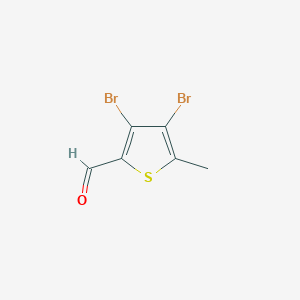
3,4-Dibromo-5-methyl-2-thiophene aldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dibromo-5-methyl-2-thiophene aldehyde is a heterocyclic compound that contains a thiophene ring substituted with bromine atoms and an aldehyde group. Thiophene derivatives are known for their diverse applications in organic synthesis, medicinal chemistry, and materials science due to their unique electronic properties and structural versatility .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dibromo-5-methyl-2-thiophene aldehyde typically involves the bromination of 5-methyl-2-thiophene aldehyde. The reaction is carried out by dissolving 5-methyl-2-thiophene aldehyde in acetic acid and adding bromine slowly at a controlled temperature. The reaction mixture is then stirred for several hours to ensure complete bromination .
Industrial Production Methods
Industrial production of thiophene derivatives, including this compound, often involves large-scale bromination reactions using similar conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters to minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
3,4-Dibromo-5-methyl-2-thiophene aldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products Formed
Substitution: Various substituted thiophene derivatives.
Oxidation: 3,4-Dibromo-5-methyl-2-thiophene carboxylic acid.
Reduction: 3,4-Dibromo-5-methyl-2-thiophene methanol.
Aplicaciones Científicas De Investigación
3,4-Dibromo-5-methyl-2-thiophene aldehyde has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex thiophene derivatives.
Medicinal Chemistry: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Materials Science: Utilized in the development of organic semiconductors and conductive polymers.
Mecanismo De Acción
The mechanism of action of 3,4-Dibromo-5-methyl-2-thiophene aldehyde in biological systems involves its interaction with cellular targets, leading to various biochemical effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. The bromine atoms may also contribute to the compound’s reactivity and binding affinity .
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dibromothiophene: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
2,5-Dibromo-3-methylthiophene: Similar structure but different substitution pattern, leading to different reactivity and applications.
Uniqueness
3,4-Dibromo-5-methyl-2-thiophene aldehyde is unique due to the presence of both bromine atoms and an aldehyde group on the thiophene ring. This combination of functional groups provides a versatile platform for further chemical modifications and applications in various fields .
Propiedades
Fórmula molecular |
C6H4Br2OS |
|---|---|
Peso molecular |
283.97 g/mol |
Nombre IUPAC |
3,4-dibromo-5-methylthiophene-2-carbaldehyde |
InChI |
InChI=1S/C6H4Br2OS/c1-3-5(7)6(8)4(2-9)10-3/h2H,1H3 |
Clave InChI |
UROATTXPFLNJRW-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(S1)C=O)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


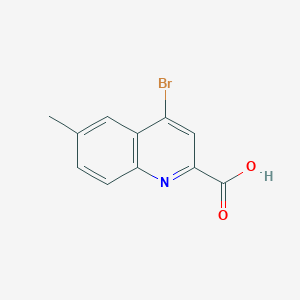
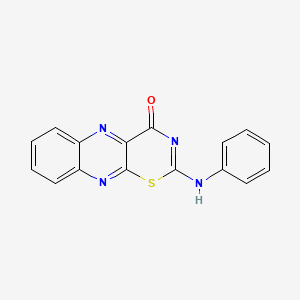
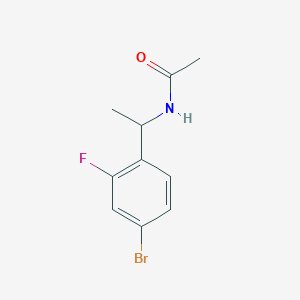
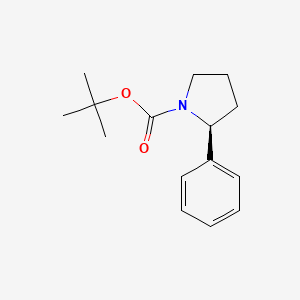
![2-[(5E)-5-[[20-[(Z)-[6-(dicyanomethylidene)-4-oxocyclopenta[c]thiophen-5-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-4-oxocyclopenta[c]thiophen-6-ylidene]propanedinitrile](/img/structure/B13137056.png)
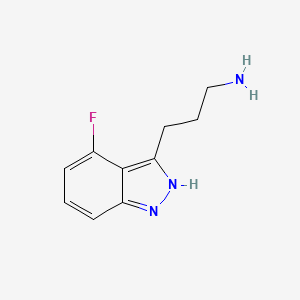
![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z)-hexadec-9-enethioate;azane](/img/structure/B13137065.png)
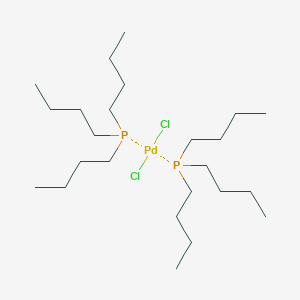
![1-Aminomethyl-6,7-dihydro-5H,9H-imidazo[1,5-a][1,4]diazepine-8-carboxylicacidtert-butylester](/img/structure/B13137069.png)
